6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene often involves multistep chemical processes. For example, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol showcases a seven-step process with an overall yield of 44%, highlighting the complexity and efficiency of synthesizing such compounds (Göksu et al., 2003). Similarly, the platinum-catalyzed intramolecular hydroarylation of allenyl arenes provides an efficient method for synthesizing 1,4-dihydronaphthalenes, demonstrating the versatility of catalysis in forming these structures (Mo & Lee, 2010).
Molecular Structure Analysis
Molecular structure analysis often involves computational and spectroscopic methods to elucidate the conformation and stability of compounds. Studies on similar tetrahydronaphthalene derivatives have employed techniques like HF and B3LYP/6-311++G(d,p) to analyze vibrational spectra, molecular electrostatic potential (MESP), and non-linear optical (NLO) properties, providing insights into the molecular conformation and stability of these compounds (Arivazhagan et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving tetrahydronaphthalene derivatives can be complex and varied. For example, the reductive debromination of 1,2-bis(bromomethyl)arenes to tetrahydronaphthalenes showcases the potential for chemical modification and the creation of new derivatives with different properties (Nishiyama et al., 2005). Additionally, the regioselectivity of bromination on tetrahydronaphthalene structures indicates the potential for targeted modification and synthesis of specific derivatives (Pankratov et al., 2004).
Physical Properties Analysis
The physical properties of tetrahydronaphthalene derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and chemistry. The investigation of self-assembled structures of tetrahydronaphthalene molecules, for example, highlights the impact of molecular arrangement on material properties, showcasing the diversity of potential applications (Silly et al., 2017).
Scientific Research Applications
-
Synthesis of Organic Compounds
- Field : Organic Chemistry
- Application : Bromomethyl compounds are used as building blocks in the synthesis of organic compounds . They participate in a wide array of chemical transformations .
- Method : The synthesis involves a visible-light-induced NBS-mediated radical bromination reaction . The reaction proceeds via a radical process promoted by initiators such as azobisisobutyronitrile (AIBN) and dibenzoyl peroxide (BPO) in refluxing CCl4 .
- Results : The reaction led to the desired monobromo product in a good yield of 76% . A 46% improvement in yield was achieved when compared with the previous method .
-
Study of Enzyme Kinetics
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first-aid measures.
Future Directions
This involves discussing potential future research directions or applications for the compound.
properties
IUPAC Name |
6-(bromomethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSLQXZDTXEBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)CBr)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370821 | |
Record name | 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene | |
CAS RN |
119435-90-4 | |
Record name | 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.